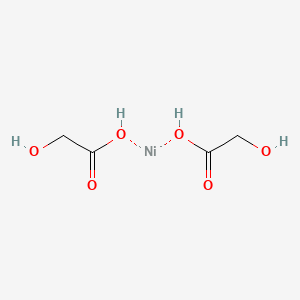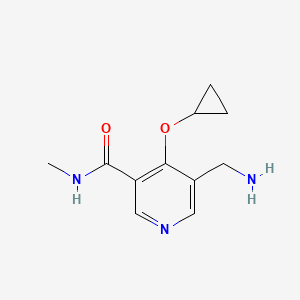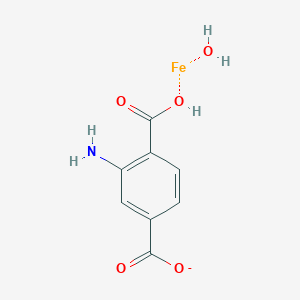
3-Amino-4-carboxybenzoate;iron;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-carboxybenzoate;iron;hydrate is a coordination compound that consists of 3-amino-4-carboxybenzoate ligands coordinated to an iron center, with water molecules as part of its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-carboxybenzoate;iron;hydrate typically involves the reaction of 3-amino-4-carboxybenzoic acid with an iron salt, such as iron(III) chloride, in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
3-Amino-4-carboxybenzoic acid+Iron(III) chloride+Water→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-carboxybenzoate;iron;hydrate can undergo various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The amino and carboxyl groups on the benzoate ligand can undergo substitution reactions with other chemical groups.
Coordination: The iron center can form coordination complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Coordination: Ligands such as phosphines or amines can be used to form new coordination complexes.
Major Products Formed
Oxidation: Oxidized forms of the iron center, such as iron(IV) or iron(V) species.
Substitution: Substituted derivatives of the benzoate ligand.
Coordination: New coordination complexes with different ligands.
Applications De Recherche Scientifique
3-Amino-4-carboxybenzoate;iron;hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability or magnetic properties.
Mécanisme D'action
The mechanism of action of 3-amino-4-carboxybenzoate;iron;hydrate involves its interaction with molecular targets through coordination and redox reactions. The iron center can participate in electron transfer processes, while the benzoate ligand can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a carboxyl group.
3-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a carboxyl group.
3-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of a carboxyl group.
Uniqueness
3-Amino-4-carboxybenzoate;iron;hydrate is unique due to the presence of both amino and carboxyl groups on the benzoate ligand, which allows for versatile chemical reactivity. The coordination with iron adds further complexity and potential for redox activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H8FeNO5- |
|---|---|
Poids moléculaire |
254.00 g/mol |
Nom IUPAC |
3-amino-4-carboxybenzoate;iron;hydrate |
InChI |
InChI=1S/C8H7NO4.Fe.H2O/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);;1H2/p-1 |
Clé InChI |
SWHREFVYGOMVAT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)O.O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


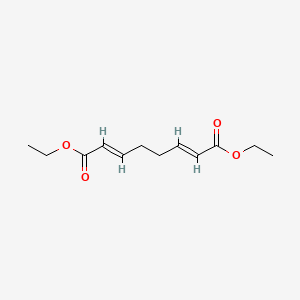

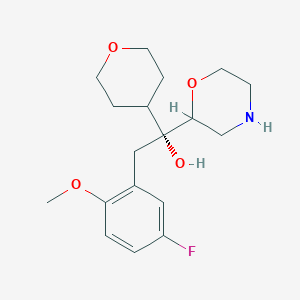
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
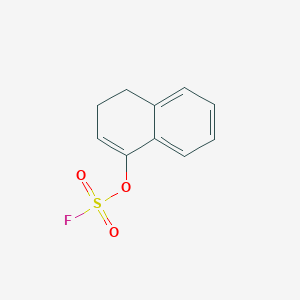
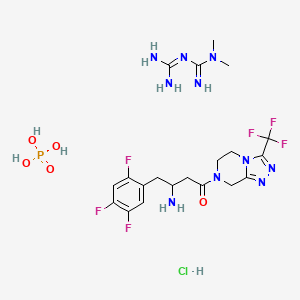
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14803811.png)
![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)

![2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)
![(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)
